N-(4-Aminobenzoyl)-L-glutamic acid N-(4-Aminobenzoyl)-L-glutamic acid Major metabolite of 5-Methyltetrahydrofolic Acid
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
N-(4-aminobenzoyl)-L-glutamic acid is a dipeptide resulting from the formal condensation of the carboxylic acid group of 4-aminobenzoic acid with the amino group of L-glutamic acid. It is a dicarboxylic acid, a dipeptide, a substituted aniline and a N-acyl-L-alpha-amino acid. It is a conjugate acid of a N-(4-aminobenzoyl)-L-glutamate.
Brand Name: Vulcanchem
CAS No.: 4271-30-1
VCID: VC20800835
InChI: InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1
SMILES: C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
Molecular Formula: C12H14N2O5
Molecular Weight: 266.25 g/mol

N-(4-Aminobenzoyl)-L-glutamic acid

CAS No.: 4271-30-1

Cat. No.: VC20800835

Molecular Formula: C12H14N2O5

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Aminobenzoyl)-L-glutamic acid - 4271-30-1

Specification

Description Major metabolite of 5-Methyltetrahydrofolic Acid
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
N-(4-aminobenzoyl)-L-glutamic acid is a dipeptide resulting from the formal condensation of the carboxylic acid group of 4-aminobenzoic acid with the amino group of L-glutamic acid. It is a dicarboxylic acid, a dipeptide, a substituted aniline and a N-acyl-L-alpha-amino acid. It is a conjugate acid of a N-(4-aminobenzoyl)-L-glutamate.
CAS No. 4271-30-1
Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
IUPAC Name (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid
Standard InChI InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1
Standard InChI Key GADGMZDHLQLZRI-VIFPVBQESA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
Canonical SMILES C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N

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